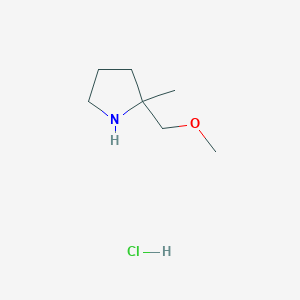

2-(Methoxymethyl)-2-methylpyrrolidine hcl

Description

Significance of Pyrrolidine (B122466) Scaffold in Asymmetric Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in the realm of asymmetric organic synthesis. nih.gov Its prevalence stems from its presence in a vast array of natural products and biologically active molecules. The pyrrolidine scaffold is a privileged motif because its rigid, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for achieving high levels of stereocontrol in chemical reactions. nih.govbeilstein-journals.org This structural feature makes pyrrolidine derivatives highly effective as chiral auxiliaries, ligands for metal-based catalysts, and as organocatalysts themselves. nih.govnih.gov The ability to functionalize the pyrrolidine ring at various positions provides a modular approach to fine-tuning the steric and electronic properties of these molecules, enabling the optimization of catalysts for specific transformations. beilstein-journals.org

Overview of Chiral Amino Alcohol Derivatives as Synthetic Intermediates and Catalysts

Chiral amino alcohols, which contain both an amino group and a hydroxyl group attached to a chiral backbone, are a critical class of compounds in asymmetric synthesis. chemimpex.com They can be derived from readily available natural sources, such as amino acids, making them attractive starting materials for the synthesis of more complex chiral molecules. These derivatives serve a dual role in synthesis; they can act as versatile chiral building blocks, incorporated into the final target molecule, or they can function as catalysts to control the stereochemical outcome of a reaction. As catalysts, the amino and hydroxyl groups can coordinate with reactants, creating a chiral environment that directs the formation of one enantiomer over the other. This is particularly evident in organocatalysis, where the amine can form a nucleophilic enamine or a transient iminium ion, while the hydroxyl group can participate in hydrogen bonding to further organize the transition state. nih.govnuph.edu.ua

Specific Context of 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride in Advanced Synthetic Methodologies

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is a chiral building block that belongs to the family of 2-substituted pyrrolidine derivatives. bldpharm.com Its structure, featuring a quaternary stereocenter at the 2-position, a methoxymethyl group, and a secondary amine, makes it a subject of interest in the design of new chiral ligands and organocatalysts. The hydrochloride salt form enhances its stability and handling properties.

While extensive research has been conducted on a wide range of chiral pyrrolidine derivatives, detailed research findings focusing specifically on the application of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride in advanced synthetic methodologies are not widely available in peer-reviewed literature. However, its structural motifs suggest potential applications in areas where similar chiral pyrrolidines have proven effective. For instance, the secondary amine is a key functional group for enamine and iminium ion catalysis, fundamental activation modes in organocatalytic reactions such as Michael additions and aldol (B89426) reactions. beilstein-journals.orgnuph.edu.ua The methoxymethyl substituent at the chiral center can influence the steric environment around the catalytic site, which is a critical factor for achieving high enantioselectivity.

The synthesis of related 2-methylpyrrolidine (B1204830) derivatives has been achieved from chiral starting materials like (R)- or (S)-prolinol, indicating a potential synthetic pathway for 2-(Methoxymethyl)-2-methylpyrrolidine. google.com The development of novel pyrrolidine-based organocatalysts often involves the diastereoselective synthesis from chiral precursors, followed by evaluation in benchmark asymmetric reactions. beilstein-journals.org

Below are the physicochemical properties of the related free base, (2S)-2-(methoxymethyl)-2-methylpyrrolidine, and the hydrochloride salt.

| Property | (2S)-2-(methoxymethyl)-2-methylpyrrolidine | 2-(Methoxymethyl)-2-methylpyrrolidine HCl |

| Molecular Formula | C7H15NO | C7H16ClNO |

| Molecular Weight | 129.21 g/mol | 165.66 g/mol |

| CAS Number | 893412-00-5 | Not available |

Data sourced from PubChem. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHLAREVDLBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)COC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Auxiliary Applications of 2 Methoxymethyl Pyrrolidine Derivatives

Principles of Chiral Auxiliary-Mediated Asymmetric Induction

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment influences the formation of a particular enantiomer or diastereomer. wikipedia.org When a chiral auxiliary is covalently bonded to a substrate, it creates a chiral environment around the reactive center. This forces the incoming reagent to approach from a less sterically hindered face, leading to the preferential formation of one diastereomer. This type of induction is known as internal asymmetric induction. wikipedia.org

For a chiral auxiliary to be effective, it must satisfy several key criteria:

It should be readily available in enantiomerically pure form. rsc.org

The attachment and removal of the auxiliary should proceed in high yield and without racemization of either the auxiliary or the product.

The auxiliary must exert a strong stereochemical influence, leading to high diastereoselectivity in the desired reaction. thieme-connect.com

The resulting diastereomers should be easily separable to allow for the isolation of the desired stereoisomer.

The stereochemical outcome of a reaction mediated by a chiral auxiliary is determined by the energy difference between the transition states leading to the different diastereomeric products. rsc.org The chiral auxiliary is designed to create a significant energy barrier for the formation of the undesired diastereomer, thus favoring the pathway to the desired product.

Stereoselective Reactions Facilitated by Pyrrolidine-Based Auxiliaries

Derivatives of 2-(methoxymethyl)pyrrolidine (B6282716) have proven to be highly effective chiral auxiliaries in a variety of stereoselective transformations. The presence of the methoxymethyl group can play a crucial role in chelation control, locking the conformation of the transition state and enhancing stereoselectivity.

The zwitterionic aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of α-fluoroamides. nih.gov This reaction has been shown to proceed with exceptional levels of diastereoselectivity when (S)-N-allyl-2-(methoxymethyl)pyrrolidine is used as the chiral auxiliary. nih.govresearchgate.net

The reaction between α-fluoroacid chlorides and homochiral N-allylpyrrolidines, such as N-allyl-(S)-2-(methoxymethyl)pyrrolidine, provides a highly stereoselective route to α-fluoroamides. nih.gov For instance, the reaction of N-allyl-(S)-2-(methoxymethyl)pyrrolidine with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride yields the corresponding N-(α-fluoro-γ-vinylamide)pyrrolidine products with diastereomeric excesses (de) as high as 99%. nih.govsinapse.ac.uk The high degree of stereocontrol is attributed to a six-membered transition state where the fluorine atom and the coordinating auxiliary play a significant role in directing the stereochemical outcome. nih.gov

Table 1: Asymmetric Zwitterionic Aza-Claisen Rearrangement for α-Fluoroamide Synthesis nih.gov

| Entry | α-Fluoroacid Chloride | Chiral Auxiliary | Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| 1 | 2-Fluoropropionyl chloride | (S)-N-allyl-2-(methoxymethyl)pyrrolidine | N-(2-fluoro-2-vinylpropanoyl)-2-(methoxymethyl)pyrrolidine | 99% |

The α-fluoroamide products from the aza-Claisen rearrangement can be further transformed into valuable α-fluoro-γ-lactones through iodolactonization. nih.govresearchgate.net This process involves the intramolecular cyclization of the vinyl amide onto an iodonium ion generated in situ. The iodolactonization of the diastereomerically pure α-fluoroamides proceeds with good diastereoselectivity, providing access to enantiomerically enriched α-fluoro-γ-lactones. nih.gov For example, the iodolactonization of the product derived from 2-fluoropropionyl chloride and N-allyl-(S)-2-(methoxymethyl)pyrrolidine yields the corresponding α-fluoro-γ-lactone with high diastereoselectivity. nih.gov This method is a valuable alternative to asymmetric electrophilic fluorination strategies for accessing these important fluorinated building blocks. nih.govresearchgate.net

Chiral auxiliaries derived from 2-(methoxymethyl)pyrrolidine have been employed in the diastereoselective ortho-lithiation of ferrocene derivatives. This reaction is a key step in the synthesis of C2-symmetric chiral ligands, which are widely used in asymmetric catalysis. The chiral auxiliary directs the lithiation to a specific position on the ferrocene ring, leading to the formation of a single diastereomer. The resulting planar-chiral ferrocene derivatives are valuable precursors to a wide range of chiral ligands and catalysts.

Pyrrolidine-based chiral auxiliaries have also been successfully applied in asymmetric Michael additions to enones. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The chiral auxiliary attached to the nucleophile or the enone directs the stereochemical course of the addition, leading to the formation of a product with high enantiomeric excess. For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Enantioselective Synthesis of Propargyl Alcohols and 4-Nitrocyclohexanones

The asymmetric synthesis of propargyl alcohols is a critical transformation in organic chemistry, providing chiral building blocks for many natural products and pharmaceuticals. nih.gov Methodologies for this synthesis often rely on the addition of terminal alkynes to aldehydes, mediated by a chiral catalyst or ligand to control the stereochemical outcome. organic-chemistry.org While various chiral amino alcohols and phosphine ligands have been successfully employed, the specific application of 2-(methoxymethyl)pyrrolidine derivatives as the primary chiral auxiliary for the synthesis of propargyl alcohols is an area of ongoing research interest. The underlying principle involves the formation of a chiral complex that facilitates the enantioselective addition of an alkynyl nucleophile to a carbonyl electrophile, thereby creating a stereogenic center at the newly formed alcohol.

Similarly, the enantioselective synthesis of 4-nitrocyclohexanones often involves an asymmetric Michael addition of a nucleophile to a nitro-functionalized cyclic enone. Organocatalysts based on pyrrolidine (B122466) scaffolds, such as proline and its derivatives, are known to effectively catalyze conjugate additions to nitroalkenes by forming chiral enamines. mdpi.com The (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method has been successfully applied to asymmetric Michael additions, leading to the formation of substituted quinolinediones. This precedent suggests the potential for applying this methodology to the synthesis of chiral 4-nitrocyclohexanones, although specific and detailed research findings on this application are not extensively documented.

Synthesis of Planar Chiral Ferrocenophanes

Planar chiral ferrocenes are highly valued structures in asymmetric catalysis, serving as ligands for a variety of metal-catalyzed reactions. nih.govsnnu.edu.cn The synthesis of these molecules requires precise control over the substitution pattern on one or both cyclopentadienyl rings, creating a chiral plane. Derivatives of (S)-2-(methoxymethyl)pyrrolidine have been utilized to create novel ferrocene-based ligands possessing both central and planar chirality. For instance, (S)-{[2-(Methoxymethyl)pyrrolidin-1-yl]methyl}ferrocene derivatives have been developed as new planar chiral ligands. In these structures, the chiral pyrrolidine unit is attached to the ferrocene core, influencing the stereochemical outcome of subsequent reactions. The efficacy of such ligands is often tested in benchmark reactions like the enantioselective addition of diethylzinc to aldehydes, where the configuration of the resulting alcohol product is dictated by the planar chirality of the ferrocene ligand.

Specific Derivatives as Chiral Auxiliaries

The versatility of the 2-(methoxymethyl)pyrrolidine scaffold has led to the development of several specific derivatives that have found broad application as chiral auxiliaries. These derivatives are designed to optimize stereochemical control in various asymmetric transformations.

N-Allyl-(S)-2-(methoxymethyl)pyrrolidine

While pyrrolidine-based structures are a cornerstone of organocatalysis, specific research detailing the applications of N-Allyl-(S)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary is not widely reported in prominent literature. In principle, the N-allyl group could serve multiple functions. It could act as a sterically directing group, or the allyl moiety itself could participate in subsequent reactions, such as ring-closing metathesis, to build more complex heterocyclic structures. The development of N-alkyl-2,2′-bipyrrolidine derivatives for asymmetric Michael additions demonstrates the potential for modifications at the nitrogen atom to tune the catalytic activity and selectivity of pyrrolidine-based catalysts. researchgate.net

Bis((2-methoxymethyl)pyrrolidine)phosphine

Chiral phosphine ligands are of paramount importance in asymmetric transition-metal catalysis. The synthesis of ligands that incorporate known chiral scaffolds is a common strategy for developing new and effective catalysts. A bis((2-methoxymethyl)pyrrolidine)phosphine ligand would feature two chiral pyrrolidine units attached to a central phosphorus atom. Such a structure could act as a bidentate P,N-ligand if the pyrrolidine nitrogen is available for coordination, or as a monodentate phosphine with bulky, chiral substituents. While the synthesis of various chiral phosphines, including those derived from amino acids and other chiral precursors, is well-established, specific reports on the synthesis and catalytic application of bis((2-methoxymethyl)pyrrolidine)phosphine are not broadly available. The development of related chiral [2.2.1] bicyclophosphines derived from hydroxyproline showcases the successful application of proline-based phosphines in asymmetric catalysis, suggesting the potential utility of similar structures. nih.gov

(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

Among the most successful and widely used derivatives are (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP). These compounds, which can be synthesized from (S)-proline and (R)-glutamic acid respectively, are versatile chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgorgsyn.org

The methodology, known as the SAMP/RAMP hydrazone method, involves a three-step sequence: wikipedia.org

Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide), with the bulky chiral auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved, typically via ozonolysis or hydrolysis, to release the α-alkylated carbonyl compound with high enantiomeric purity and regenerate the chiral auxiliary. wikipedia.orgmit.edu

This method provides access to a wide variety of chiral compounds with excellent enantiomeric excess (ee). mit.edu The reliability and high stereoselectivity of the SAMP/RAMP method have made it a powerful tool in the synthesis of numerous natural products and bioactive molecules. researchgate.net

Table 1: Asymmetric α-Alkylation of Carbonyl Compounds using SAMP/RAMP Hydrazone Method This table is interactive and allows for searching and sorting.

| Carbonyl Compound | Auxiliary | Electrophile | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 3-Pentanone | SAMP | Propyl Iodide | (S) | 65 | ≥99.5 |

| Propanal | SAMP | Methyl Iodide | (S) | 51 | 95 |

| Cyclohexanone (B45756) | RAMP | Benzyl Bromide | (R) | 70 | 96 |

| Acetone | SAMP | Ethyl Iodide | (S) | 55 | 99.5 |

| 3-Heptanone | RAMP | Methyl Iodide | (R) | 68 | ≥95 |

Data compiled from representative examples of the SAMP/RAMP hydrazone methodology.

Integration into Pharmaceutical Synthesis (e.g., Tapentadol Intermediates)

The robust and predictable nature of chiral auxiliaries makes them valuable in pharmaceutical manufacturing, where achieving high enantiomeric purity is essential. While the SAMP/RAMP hydrazone methodology is a powerful tool for creating chiral centers, its specific application in the documented industrial synthesis of the analgesic drug Tapentadol or its key intermediates is not reported. The established synthetic routes for Tapentadol typically employ other asymmetric strategies, such as the resolution of racemic intermediates or starting from a chiral pool material. The potential for adapting the SAMP/RAMP method to construct the stereocenters in Tapentadol intermediates remains an area for synthetic exploration.

Organocatalytic Applications of Pyrrolidine Based Catalysts

Pyrrolidine (B122466) Derivatives in Asymmetric Organocatalysis

The versatility of the pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, lies in its ability to activate carbonyl compounds through the formation of chiral enamine or iminium ion intermediates. This fundamental reactivity has been harnessed in the design of a diverse range of organocatalysts.

L-proline, a naturally occurring amino acid, is often hailed as the simplest bifunctional organocatalyst. libretexts.org Its structure incorporates both a secondary amine and a carboxylic acid, enabling it to act as both an enamine-forming catalyst and a Brønsted acid. This dual functionality is crucial for its catalytic efficacy in various asymmetric transformations. libretexts.org The pioneering work in the 1970s on proline-catalyzed intramolecular aldol (B89426) reactions laid the groundwork for the explosion of interest in organocatalysis in the early 2000s. mdpi.com

Derivatives of proline, where the carboxylic acid is modified or other functional groups are introduced at various positions on the pyrrolidine ring, have been synthesized to fine-tune catalytic activity, enhance stereoselectivity, and improve solubility in different reaction media. The introduction of a methoxymethyl group at the 2-position, as seen in 2-(methoxymethyl)pyrrolidine (B6282716), is a common strategy to create more sterically demanding and electronically modified catalysts.

A significant advancement in pyrrolidine-based organocatalysis was the development of diarylprolinol ethers. These catalysts, derived from prolinol (the alcohol analogue of proline), feature a bulky diarylmethyl ether group at the 2-position of the pyrrolidine ring. The steric bulk of the diaryl groups plays a critical role in creating a well-defined chiral environment around the catalytic site, thereby directing the approach of substrates and leading to high levels of enantioselectivity. rsc.org

Diarylprolinol silyl (B83357) ethers, in particular, have proven to be highly effective catalysts for a variety of asymmetric reactions, including cycloadditions and Michael additions. rsc.org These catalysts typically operate through iminium ion activation of α,β-unsaturated aldehydes. The specific nature of the aryl groups and the silyl ether can be modified to optimize performance for different substrates and reaction types.

The concept of bifunctional catalysis, where two distinct catalytic moieties work in concert to promote a reaction, has been successfully applied to pyrrolidine-based systems. beilstein-journals.orgnih.gov In these catalysts, the pyrrolidine unit serves as the enamine-forming component, while another functional group, such as a thiourea (B124793), urea, or Brønsted acid, is appended to the scaffold. This second functional group can activate the electrophile through hydrogen bonding or other non-covalent interactions, leading to enhanced reactivity and stereocontrol. beilstein-journals.orgnih.gov

This cooperative catalysis mimics the action of enzymes, where multiple active sites work together to facilitate complex transformations with high precision. nih.gov The rigid or semi-rigid nature of the scaffold connecting the two catalytic groups is crucial for maintaining the optimal orientation for the dual activation.

Scope of Asymmetric Reactions Catalyzed

Pyrrolidine-based organocatalysts have demonstrated remarkable versatility, effectively catalyzing a broad spectrum of asymmetric reactions. The following sections highlight two key transformations where these catalysts have made a significant impact.

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions, where a ketone is reacted directly with an aldehyde. emorychem.scienceemorychem.science

The generally accepted mechanism involves the formation of a chiral enamine between the pyrrolidine catalyst and the ketone. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment of the enamine, which dictates the facial selectivity of the attack on the aldehyde.

| Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |

| 4-Nitrobenzaldehyde | 95:5 | 98 | 95 |

| 4-Chlorobenzaldehyde | 92:8 | 96 | 92 |

| Benzaldehyde | 90:10 | 95 | 88 |

| 2-Naphthaldehyde | 93:7 | 97 | 90 |

Note: The data in this table is representative of proline-derived catalysts and is intended for illustrative purposes. It does not represent the specific performance of 2-(methoxymethyl)-2-methylpyrrolidine HCl.

The enantioselective epoxidation of α,β-unsaturated aldehydes provides a direct route to valuable chiral α,β-epoxy aldehydes, which are versatile building blocks in organic synthesis. Pyrrolidine-based catalysts, particularly diarylprolinol ethers, have been shown to be highly effective in this transformation.

The catalytic cycle proceeds through the formation of a chiral iminium ion between the catalyst and the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by an oxidant, such as hydrogen peroxide or a hydroperoxide. The bulky substituents on the pyrrolidine catalyst effectively shield one face of the iminium ion, leading to a highly enantioselective epoxidation.

The following table provides representative data for the enantioselective epoxidation of various α,β-unsaturated aldehydes using a diarylprolinol silyl ether catalyst.

| α,β-Unsaturated Aldehyde | Oxidant | Enantiomeric Excess (ee, %) | Yield (%) |

| Cinnamaldehyde | H₂O₂ | 99 | 92 |

| (E)-Hex-2-enal | t-BuOOH | 97 | 85 |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | H₂O₂ | 98 | 90 |

| (E)-3-(Furan-2-yl)acrylaldehyde | t-BuOOH | 96 | 88 |

Note: The data in this table is representative of diarylprolinol silyl ether catalysts and is intended for illustrative purposes. It does not represent the specific performance of this compound.

Michael Additions to Nitroalkenes

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a fundamental carbon-carbon bond-forming reaction, yielding γ-nitro carbonyl compounds that are valuable synthetic precursors. msu.eduorganic-chemistry.org Pyrrolidine-based organocatalysts are highly effective in this transformation. The reaction is typically mediated through an enamine intermediate formed between the pyrrolidine catalyst and a donor molecule (e.g., an aldehyde or ketone). orgsyn.org

Catalysts structurally related to 2-(Methoxymethyl)-2-methylpyrrolidine have demonstrated high efficacy. For instance, prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been successfully used in the Michael addition of aldehydes to β-nitroalkenes. mdpi.com Similarly, a formal [3+2] annulation strategy involving the Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, catalyzed by a bifunctional thiourea catalyst, produces trisubstituted 2-trifluoromethyl pyrrolidines with excellent diastereo- and enantioselectivity. nih.gov These examples underscore the capability of C2-substituted pyrrolidines to catalyze such additions effectively. The catalyst activates the carbonyl compound by forming a nucleophilic enamine, while a hydrogen-bond-donating group, often integrated into the catalyst structure, activates the nitroalkene. mdpi.commdpi.com

The general performance of such catalysts is illustrated in the table below, showing results for the Michael addition of cyclohexanone (B45756) to various nitrostyrenes using a related bifunctional thiourea catalyst. mdpi.com

| Entry | Nitroalkene (R) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

|---|---|---|---|---|

| 1 | C6H5 | 95 | 93:7 | 99 |

| 2 | 4-FC6H4 | 91 | 92:8 | 96 |

| 3 | 4-ClC6H4 | 93 | 93:7 | 96 |

| 4 | 4-BrC6H4 | 94 | 93:7 | 95 |

| 5 | 2-Thienyl | 96 | 94:6 | 98 |

| 6 | 2-Furyl | 99 | 95:5 | 97 |

Aza-Henry Reactions

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful method for synthesizing β-nitroamines, which are precursors to 1,2-diamines and α-amino acids. ox.ac.uk While the direct application of 2-(Methoxymethyl)-2-methylpyrrolidine in this reaction is not extensively documented, related chiral pyrrolidine catalysts have been employed successfully. For instance, a catalyst system involving (S)-(–)-2-aminomethyl-1-ethylpyrrolidine immobilized on a solid support has been shown to be effective in promoting aza-Michael-Henry tandem reactions to produce chiral 3-nitro-1,2-dihydroquinolines with high yield and enantioselectivity. researchgate.net

The catalytic enantioselective aza-Henry reaction is a practical route to optically active α-trifluoromethyl amine compounds. ox.ac.uk The development of effective organocatalysts for the aza-Henry reaction remains a significant area of research, with various catalytic systems, including those based on cinchona alkaloids and bifunctional thioureas, showing promise. researchgate.netnih.govbuchler-gmbh.com The general principle involves the activation of the nitroalkane by a basic site on the catalyst and coordination of the imine, often through hydrogen bonding, to create a chiral environment for the C-C bond formation.

Mechanistic Understanding of Organocatalytic Processes

Role of Iminium Ions and Enamines as Reactive Intermediates

The catalytic activity of secondary amines like pyrrolidine derivatives is rooted in their ability to form two key reactive intermediates: enamines and iminium ions. nobelprize.org

Enamine Catalysis : In reactions involving a carbonyl donor (e.g., an aldehyde or ketone), the pyrrolidine catalyst forms a nucleophilic enamine intermediate. orgsyn.orgnobelprize.org This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic and facilitating its attack on an electrophile, such as a nitroalkene in a Michael addition. nobelprize.org

Iminium Catalysis : When the substrate is an α,β-unsaturated aldehyde or ketone, the catalyst forms a positively charged iminium ion. orgsyn.org This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. nih.gov

In many reactions, such as the Michael addition of aldehydes to nitroalkenes, the catalytic cycle proceeds through enamine activation. orgsyn.org The cycle is completed by hydrolysis of the resulting iminium ion intermediate to release the product and regenerate the catalyst. orgsyn.org The ability to couple iminium and enamine catalysis within a single cascade reaction has been ingeniously used to synthesize complex molecules. nobelprize.org

Influence of Substituents and Conformational Effects on Stereoselectivity

The stereochemical outcome of pyrrolidine-catalyzed reactions is highly dependent on the nature and placement of substituents on the pyrrolidine ring. nih.gov The substituent at the C2 position plays a critical role in establishing facial selectivity by sterically shielding one face of the enamine or iminium ion intermediate. orgsyn.org

For 2-(Methoxymethyl)-2-methylpyrrolidine, both the methyl and methoxymethyl groups at the C2 position would create a specific and rigid chiral pocket around the reactive nitrogen atom. This steric hindrance directs the incoming reactant to the less hindered face of the intermediate, thereby controlling the stereochemistry of the newly formed stereocenter(s). Computational studies on related 2-substituted pyrrolidines, such as those with a bulky tert-butyl group, confirm that the size of the C2 substituent is a crucial factor in determining the geometry of the iminium ion and, consequently, the stereoselectivity of the reaction. acs.org The interplay between the electronic properties and steric bulk of the C2 substituents, along with conformational locking of the five-membered ring, dictates the catalyst's effectiveness. nih.govmdpi.com For instance, in certain prolinamide catalysts, an intramolecular hydrogen bond can lock the proline conformation, which in turn affects selectivity. mdpi.com

Computational Elucidation of Transition States and Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalytic reactions. nih.govacs.org DFT calculations allow for the detailed study of transition states and the elucidation of entire catalytic cycles, providing insights that are often difficult to obtain through experimental means alone. acs.orgnih.gov

These studies have been used to:

Analyze Transition State Geometries : By modeling the transition states for the C-C bond-forming step, researchers can rationalize the observed diastereo- and enantioselectivity. acs.orgnih.gov For instance, DFT calculations have revealed a preference for specific transition state geometries in pyrrolidine-catalyzed Michael additions, explaining why a particular stereoisomer is formed. acs.org

Evaluate Intermediate Stability : The relative stability of different intermediates, such as various conformers of iminium ions, has been computationally examined to understand reaction pathways. acs.org

Explain Catalyst Behavior : Computational models can clarify the role of different parts of the catalyst. For example, DFT studies on bifunctional thiourea catalysts have shown how non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and substrates are responsible for chiral recognition and stabilization of the preferred transition state. acs.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step sequence of bond-making and bond-breaking events is crucial for optimizing reactions and controlling their outcomes. For pyrrolidine-based compounds, a central theme is the role of the nitrogen atom in activating substrates and directing the stereochemical course of the reaction.

Pyrrolidine (B122466) derivatives, including 2-(methoxymethyl)-2-methylpyrrolidine, are renowned for their ability to catalyze a wide array of chemical transformations. The fundamental mechanistic principle often involves the reversible formation of key reactive intermediates: enamines and iminium ions.

In a typical transformation, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form an iminium ion . This process activates the carbonyl compound for nucleophilic attack. Alternatively, if the carbonyl compound has an α-hydrogen, a proton can be removed to form a nucleophilic enamine . These two pathways are the cornerstone of aminocatalysis.

A common example is the pyrrolidine-catalyzed aldol (B89426) reaction. urfu.ru The mechanism proceeds as follows:

Enamine Formation: The pyrrolidine catalyst reacts with a ketone to form an enamine.

Nucleophilic Attack: The enamine attacks an aldehyde electrophile, forming a new carbon-carbon bond and a new iminium ion intermediate.

Hydrolysis: The iminium ion is hydrolyzed to release the aldol product and regenerate the pyrrolidine catalyst, completing the catalytic cycle. mdpi.com

Another significant transformation is the α-functionalization of amines. acs.org Mechanistic studies propose that the reaction of a pyrrolidine with a suitable reagent can generate a cyclic iminium ion. acs.orgacs.org This ion can then be attacked by a nucleophile, leading to the formation of α-substituted pyrrolidines. acs.org This process, sometimes termed redox-neutral C-H functionalization, highlights the ability of the pyrrolidine ring to facilitate reactions at the adjacent carbon atom. acs.org

The specific substituents on the pyrrolidine ring, such as the 2-(methoxymethyl)-2-methyl groups, play a critical role in tuning the catalyst's reactivity and stereoselectivity. The steric bulk of the methyl and methoxymethyl groups can influence which face of the enamine or iminium ion is accessible to the reacting partner, thereby directing the stereochemical outcome.

Rearrangement reactions offer powerful ways to construct complex molecular architectures. In molecules containing a tertiary amine, a unique type of cyclization known as the "tert-amino effect" can occur. urfu.ruresearchgate.net This effect describes the intramolecular cyclization of a tertiary amine that contains an adjacent unsaturated group (like a vinyl or nitroso group). urfu.runih.gov

The key mechanistic step is an intramolecular hydride transfer from an unactivated α-carbon of the amino group to the unsaturated system. researchgate.net This transfer generates a zwitterionic intermediate, which then rapidly cyclizes to form a new heterocyclic ring. utwente.nl

The general mechanism can be outlined as:

Conformational Alignment: The molecule adopts a conformation that brings an α-hydrogen of the tertiary amine close to the unsaturated group.

Hydride Shift: A 1,5- or 1,7-hydride shift occurs from the α-carbon to an atom in the unsaturated moiety. urfu.ruutwente.nl This is the defining step of the tert-amino effect.

Cyclization: The resulting carbanion (or zwitterion) undergoes a ring-closing reaction to form a new C-C or C-heteroatom bond. nih.gov

The stereochemistry of the final product is dictated by the geometry of the cyclization transition state. For cyclic amines like a substituted pyrrolidine, the inherent conformational constraints of the ring influence the feasibility of the required hydride shift and the facial selectivity of the subsequent cyclization. While the "tert-amino effect" traditionally refers to tertiary amines, the underlying principles of intramolecular hydride transfer and cyclization are relevant to understanding potential rearrangement pathways in related systems. The stereochemical outcome of such rearrangements can be highly specific, often leading to the formation of a single diastereomer. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying reaction mechanisms and molecular properties that are difficult to probe experimentally. Density Functional Theory (DFT) is a particularly powerful method for investigating molecules like 2-(methoxymethyl)-2-methylpyrrolidine.

DFT calculations allow for the detailed examination of the three-dimensional structure (conformation) and the distribution of electrons within a molecule. For a substituted pyrrolidine, these properties are intimately linked to its function as a catalyst or chiral auxiliary.

Electronic Properties: DFT is also used to calculate key electronic descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. scite.aiacs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. Red regions indicate areas of negative potential (electron-rich, prone to electrophilic attack), while blue regions show positive potential (electron-poor, prone to nucleophilic attack). acs.org For 2-(methoxymethyl)-2-methylpyrrolidine, the MEP would highlight the nucleophilic character of the lone pair on the nitrogen atom.

| Computational Method | Property Investigated | Typical Insights Gained |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Conformational Energy | Identifies the most stable 3D structure and the orientation of substituents, which is crucial for predicting stereochemical outcomes. utwente.nl |

| DFT with Basis Set (e.g., 6-31G(d)) | Frontier Molecular Orbitals (HOMO-LUMO) | Determines the molecule's electronic reactivity and stability. A smaller energy gap suggests higher reactivity. acs.org |

| DFT/NBO Analysis | Natural Bond Orbital (NBO) Charges | Provides a quantitative measure of the charge on each atom, revealing sites of nucleophilicity and electrophilicity. |

| DFT Calculation | Molecular Electrostatic Potential (MEP) | Maps the electron density to visually identify reactive sites for electrophilic and nucleophilic attack. acs.org |

Studying structurally related molecules, such as fluorinated pyrrolidines, provides valuable insights that can be generalized to other substituted systems. Fluorine is a unique substituent due to its small size and high electronegativity, which can profoundly influence a molecule's conformation and reactivity through stereoelectronic effects. mdpi.com

Computational studies on fluoropyrrolidines have revealed that the position and stereochemistry of the fluorine atom control the puckering of the pyrrolidine ring. mdpi.comacs.org For instance, trans-4-fluoroproline (B7722503) favors an exo pucker, while cis-4-fluoroproline prefers an endo pucker. acs.org This control is attributed to hyperconjugative interactions, such as the gauche effect, between the C-F bond and other bonds in the ring. mdpi.com

These findings are important because they demonstrate that even a single, small substituent can lock the pyrrolidine ring into a specific conformation. This principle extends to other substituted pyrrolidines like 2-(methoxymethyl)-2-methylpyrrolidine. The electronic and steric properties of the methoxymethyl and methyl groups will similarly induce a conformational bias in the ring, which is a key factor in its application in asymmetric synthesis. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on fluoropyrrolidine amides have further shown how these conformational changes directly impact biological activity by altering how the molecule fits into a protein's binding site.

One of the most powerful applications of computational chemistry is the ability to predict and explain the outcomes of chemical reactions, particularly their stereoselectivity. For reactions catalyzed by chiral pyrrolidines, this means predicting which stereoisomer of the product will be formed preferentially.

This is achieved by using DFT to model the entire reaction pathway. Chemists can calculate the structures and energies of the reactants, transition states, intermediates, and products for all possible stereochemical pathways. utwente.nl The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction.

According to transition state theory, the pathway with the lowest energy transition state will be the fastest and therefore the dominant one. By comparing the transition state energies for the formation of different stereoisomers, one can predict the major product and the expected enantiomeric or diastereomeric excess. utwente.nl

For a reaction involving 2-(methoxymethyl)-2-methylpyrrolidine, a computational study would model the approach of the substrate to the catalyst's enamine or iminium ion intermediate. The model would account for steric hindrance from the substituents and stabilizing non-covalent interactions (like hydrogen bonds). The calculated energy differences between the competing transition states would provide a quantitative prediction of stereoselectivity, offering a rationalization for experimentally observed results and guiding the design of more selective catalysts.

Spectroscopic and Diffraction-Based Structural and Stereochemical Analysis of Reaction Products and Intermediates

The elucidation of the three-dimensional structure and stereochemistry of reaction products and intermediates is a cornerstone of mechanistic investigation. For derivatives of 2-(Methoxymethyl)-2-methylpyrrolidine, a comprehensive suite of spectroscopic and diffraction techniques is employed to provide detailed insights into their molecular architecture. These methods are crucial for confirming the outcome of stereoselective reactions and for understanding the conformational preferences that dictate reactivity.

X-ray Diffraction Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. For new chiral pyrrolidine derivatives, obtaining single crystals suitable for X-ray diffraction is a primary objective to unambiguously establish their stereochemistry. The process involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions can be determined.

In the study of chiral 2,5-disubstituted pyrrolidine organocatalysts, for instance, X-ray crystallography has been instrumental in confirming the cis or trans relationship of the substituents, which is fundamental to their catalytic activity. sigmaaldrich.com For complex chiral molecules where resonant scattering is weak, as in some pyrrolidine derivatives, obtaining conclusive data on the absolute structure can be challenging. In such cases, complementary techniques like circular dichroism (CD) spectroscopy, benchmarked against computational calculations, are used to confidently assign the absolute configuration. nih.gov

Illustrative Crystallographic Data for a Chiral Pyrrolidine Derivative

The following table represents typical crystallographic data that would be determined for a chiral pyrrolidine derivative. Note that this is a representative example, as specific data for 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is not publicly available.

| Parameter | Value |

| Empirical Formula | C₇H₁₆ClNO |

| Formula Weight | 165.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.98 |

| b (Å) | 6.52 |

| c (Å) | 10.01 |

| α (°) | 90 |

| β (°) | 110.0 |

| γ (°) | 90 |

| Volume (ų) | 485.2 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.135 |

This is a hypothetical data table for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-(Methoxymethyl)-2-methylpyrrolidine and its derivatives, ¹H and ¹³C NMR provide information on the connectivity of atoms, while more advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, which is critical for stereochemical assignments.

In the analysis of trifluoroacetamide (B147638) derivatives of benzodiazepines, 1D and 2D ¹H–¹⁹F heteronuclear Overhauser spectroscopy (HOESY) experiments were crucial in distinguishing between E- and Z-amide conformers by identifying through-space spin-spin couplings. cam.ac.uk Similar advanced NMR techniques can be applied to reaction intermediates of 2-(Methoxymethyl)-2-methylpyrrolidine to probe their conformational dynamics and stereochemical integrity.

Illustrative ¹H NMR Data for a 2,2-Disubstituted Pyrrolidine Hydrochloride

The following table provides an example of assigned ¹H NMR chemical shifts for a pyrrolidine derivative, 2,2-Dimethylpyrrolidine hydrochloride, which shares a similar substitution pattern at the C2 position. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| -NH₂⁺- | 9.4 (broad s) |

| -CH₂- (C5) | 3.2 (t) |

| -CH₂- (C3) | 2.1 (t) |

| -CH₂- (C4) | 1.9 (m) |

| -CH₃ (C2) | 1.4 (s) |

Data sourced from typical values for similar structures. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For reaction intermediates and products of 2-(Methoxymethyl)-2-methylpyrrolidine, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can provide accurate mass measurements, confirming the expected molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The NIST WebBook provides mass spectral data for the related compound (S)-(+)-2-(Methoxymethyl)pyrrolidine, which would be a useful reference for analyzing its derivatives. nist.gov

Synthetic Utility of 2 Methoxymethyl Pyrrolidine Hydrochloride Derivatives

Advanced Chemical Transformations of Pyrrolidine (B122466) Ring Systems

The inherent reactivity of the pyrrolidine ring, particularly the nitrogen atom, allows for a wide array of chemical modifications. These transformations are crucial for elaborating the core structure into more complex and functionally diverse molecules.

Nucleophilic Substitution Reactions

The secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to many synthetic strategies involving the functionalization of the nitrogen atom. The reaction typically follows a second-order nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the pyrrolidine derivative and the electrophile.

In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. sigmaaldrich.com The versatility of this reaction is demonstrated by the wide range of electrophiles that can be employed, including alkyl halides and other activated species. For instance, (R)-(-)-2-(Methoxymethyl)pyrrolidine is a versatile chiral building block utilized in various chemical reactions, including nucleophilic substitutions. pnas.org

A practical example of this reactivity involves the reaction of secondary amines with fluorogenic reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The secondary amine acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl and displacing the chloride ion to form a fluorescent derivative. researchgate.net This type of nucleophilic aromatic substitution highlights the capacity of the pyrrolidine nitrogen to form new carbon-nitrogen bonds, a key step in the synthesis of many complex molecules.

The general scheme for the nucleophilic substitution on the pyrrolidine nitrogen is as follows:

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

| 2-(Methoxymethyl)pyrrolidine (B6282716) | Alkyl Halide (R-X) | N-Alkyl-2-(methoxymethyl)pyrrolidine | SN2 |

| 2-(Methoxymethyl)pyrrolidine | Acyl Chloride (RCOCl) | N-Acyl-2-(methoxymethyl)pyrrolidine | Nucleophilic Acyl Substitution |

| 2-(Methoxymethyl)pyrrolidine | NBD-Cl | N-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)-2-(methoxymethyl)pyrrolidine | Nucleophilic Aromatic Substitution |

This table illustrates common nucleophilic substitution reactions involving the pyrrolidine nitrogen.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are powerful tools for modifying the pyrrolidine scaffold and its substituents, enabling access to a diverse range of derivatives. acs.orgbeilstein-journals.org

Oxidation: The oxidation of N-protected pyrrolidines can lead to the formation of reactive N-acyliminium ions. nih.gov These intermediates are valuable electrophiles for creating new carbon-carbon and carbon-heteroatom bonds. For example, chemical oxidation of carbamate-protected pyrrolidines using reagents like iodosobenzene (B1197198) diacetate in the presence of a nucleophile can introduce functionality at the alpha-position to the nitrogen. nih.gov

Reduction: Reduction reactions are frequently employed in the synthesis of pyrrolidine derivatives, particularly in the formation of the heterocyclic ring itself. A common strategy involves the reduction of an azide (B81097) to an amine, which can then undergo intramolecular cyclization. For instance, the catalytic hydrogenation of a 5-azido precursor can lead to the corresponding 5-amino function, which spontaneously cyclizes with a ketone to form a Δ²-pyrroline intermediate. This intermediate is then further reduced in situ to the final, stable pyrrolidine ring. nih.gov Similarly, the reduction of cycloadducts using reagents like sodium borohydride (B1222165) or lithium aluminum hydride is a key step in producing functionalized pyrrolidines. acs.org

Acylation and Alkylation Strategies

Direct functionalization of the pyrrolidine nitrogen through acylation and alkylation is a straightforward and widely used strategy to introduce a vast array of substituents, thereby modulating the molecule's biological and physical properties.

Acylation: The nucleophilic nitrogen of the pyrrolidine ring readily attacks acylating agents such as acid chlorides or anhydrides. researchgate.net This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide bond. This strategy is often used to introduce protecting groups (e.g., Boc or Cbz groups) or to append specific functionalities to the molecule. nih.gov The general mechanism involves the attack of the amine on the carbonyl carbon of the acyl halide, followed by the elimination of the halide leaving group. acs.org

Alkylation: N-alkylation of the pyrrolidine ring is typically achieved via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide. nih.gov This reaction introduces alkyl groups onto the nitrogen, converting the secondary amine into a tertiary amine. The choice of the alkylating agent allows for the introduction of diverse side chains, which can be critical for biological activity.

These strategies are fundamental in building libraries of pyrrolidine derivatives for drug discovery and other applications.

| Strategy | Reagent Type | Functional Group Introduced |

| Acylation | Acid Chloride (RCOCl), Anhydride ((RCO)₂O) | Acyl group (R-C=O) |

| Alkylation | Alkyl Halide (R-X) | Alkyl group (R) |

This table summarizes common acylation and alkylation strategies for the pyrrolidine nitrogen.

Application in Organofluorine Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govcapes.gov.br Pyrrolidine derivatives are increasingly used in the field of organofluorine chemistry, both as scaffolds for fluorinated drugs and as catalysts in asymmetric fluorination reactions.

While direct examples involving "2-(Methoxymethyl)-2-methylpyrrolidine hcl" in P(V)-F bond synthesis with SIF (Silyl Fluoride) reagents are not prominently documented in the reviewed literature, the broader class of chiral pyrrolidine-based organocatalysts is highly relevant. Chiral amines are known to catalyze asymmetric fluorination reactions. colostate.eduacs.org For instance, chiral primary amines can catalyze the asymmetric fluorination of aldehydes, with the enantioselectivity being controlled by the choice of the fluorinating reagent. colostate.edu

Furthermore, chiral anion phase-transfer catalysis, often involving chiral phosphoric acids derived from amino acids, has emerged as a powerful method for enantioselective fluorination. nih.gov In these systems, a chiral catalyst facilitates the delivery of a cationic fluorinating agent (like Selectfluor) to a nucleophilic substrate. The principle of using chiral amines and their derivatives to control the stereochemical outcome of fluorination is well-established. Silylating reagents are broadly used in organic synthesis to activate functional groups or as protecting groups, and their use in combination with phosphorus reagents is a key strategy for forming P-C bonds, which can be precursors to more complex organophosphorus compounds. pnas.orgresearchgate.net The synergy between chiral amine catalysis and fluorinating agents highlights a potential application for derivatives of 2-(methoxymethyl)pyrrolidine in this advanced area of chemistry.

Development of Complex Molecular Architectures

The rigid, chiral scaffold of 2-(methoxymethyl)pyrrolidine derivatives makes them excellent starting points for the synthesis of more complex, polycyclic, and stereochemically rich molecules, such as aza-sugars.

Synthesis of Polyhydroxylated Pyrrolidines (Aza-sugars)

Aza-sugars are polyhydroxylated pyrrolidines, piperidines, or indolizidines that are analogues of natural sugars, where the endocyclic oxygen atom is replaced by a nitrogen atom. acs.org These compounds are of significant interest as they often act as potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes.

The synthesis of aza-sugars often relies on chiral precursors to establish the multiple stereocenters required. Pyrrolidine derivatives are key starting materials in these synthetic routes. A common synthetic approach involves the aminocyclization of protected hexose (B10828440) derivatives. colostate.edu For example, a protected d-xylo-hexos-4-ulose can undergo aminocyclization to yield polyhydroxylated pyrrolidines of both the d-gluco and d-galacto series. colostate.edu

Another powerful strategy involves the stereoselective addition of organometallic reagents to polyhydroxylated pyrrolidine cyclic imines. This method allows for the rapid elaboration of the aza-sugar scaffold, introducing diverse functional groups with high diastereoselectivity. The stereochemical outcome of these additions is often controlled by the existing stereocenter at the C-2 position of the pyrrolidine ring.

A detailed synthetic pathway to a partially protected aza-sugar, starting from D-fructose, involves several key steps including azidation, protection of hydroxyl groups, reduction of the azide to an amine, and subsequent intramolecular reductive amination to form the pyrrolidine ring with high stereoselectivity. nih.gov

Illustrative Synthetic Data for Aza-sugar Precursors:

| Starting Material | Key Transformation | Product | Reference |

| Differentially protected d-xylo-hexos-4-ulose | Aminocyclization | Polyhydroxylated pyrrolidines | colostate.edu |

| N-benzyl, N-furanosylhydroxylamines | Addition of 2-lithiothiazole, reductive dehydroxylation, ring closure | Formyl aza-C-glycosides (pyrrolidine homoazasugars) | nih.gov |

| Polyhydroxylated pyrrolidine imines | Diastereoselective organometallic additions | Diversely functionalized aza-sugars | |

| 5-azido-2,3-di-O-benzyl-1-O-tert-butyldiphenylsilyl-5-deoxy-β-D-fructopyranose | Catalytic hydrogenation (reduction and intramolecular condensation) | (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((tert-butyldiphenylsilyloxy)methyl)pyrrolidine | nih.gov |

This table presents selected examples from the literature detailing the synthesis of complex polyhydroxylated pyrrolidines (aza-sugars) from various precursors.

Construction of Stereodefined Carbons through O→C Aryl and Acyl Migrations

The creation of stereodefined carbon centers is a fundamental challenge in modern organic synthesis, critical for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Derivatives of chiral pyrrolidines, analogous in structure and function to 2-(methoxymethyl)pyrrolidine, serve as powerful organocatalysts or chiral auxiliaries in facilitating stereoselective rearrangement reactions, including O→C aryl and acyl migrations. These migrations are elegant methods for installing quaternary carbon stereocenters, which are prevalent in many biologically active molecules.

Acyl transfer reactions, particularly the enantioselective rearrangement of α-acyloxy-β-keto compounds, have been effectively catalyzed by chiral pyrrolidine-containing scaffolds. researchgate.net For instance, bifunctional catalysts that incorporate a pyrrolidine unit alongside a thiourea (B124793) group have been designed to promote such transformations. researchgate.netresearchgate.net In a typical catalytic cycle, the thiourea moiety activates the substrate through hydrogen bonding, while the chiral pyrrolidine base facilitates a deprotonation/protonation sequence or engages in covalent catalysis, guiding the acyl group's migration to a new carbon position with high stereocontrol. This process, known as a dynamic kinetic resolution, allows for the conversion of a racemic starting material into a single, highly enantioenriched product.

Research has demonstrated the efficacy of pyrrolidine-containing bifunctional thiourea catalysts in mediating asymmetric Michael/acyl transfer reactions between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. nih.gov These reactions proceed under mild conditions and provide access to complex products with good yields and enantioselectivities. The choice of the pyrrolidine-based catalyst is crucial for the stereochemical outcome, highlighting the direct influence of the chiral scaffold on the formation of the new stereocenter. nih.gov

The table below summarizes representative results from an organocatalytic asymmetric Michael/acyl transfer reaction where a pyrrolidine-containing catalyst was employed, demonstrating the construction of stereodefined carbons.

Table 1: Performance of a Pyrrolidine-Containing Bifunctional Thiourea Catalyst in Asymmetric Michael/Acyl Transfer Reactions nih.gov Reactions were carried out with 0.1 mmol of the pyrrolidine-2,3-dione (B1313883) substrate and 0.1 mmol of an α-nitroketone in 0.6 mL of 1,2-dichloroethane (B1671644) at 25 °C for 12 hours.

| Substrate (Pyrrolidine-2,3-dione) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-(4-Methylbenzylidene) | 3o | 83 | 72 |

| 4-(4-tert-Butylbenzylidene) | 3p | 81 | 73 |

| 4-(4-Fluorobenzylidene) | 3q | 85 | 78 |

| 4-(4-Chlorobenzylidene) | 3r | 75 | 80 |

| 4-(4-Bromobenzylidene) | 3s | 72 | 80 |

While direct examples specifying the 2-(methoxymethyl)-2-methylpyrrolidine derivative in O→C aryl migrations are less common in readily available literature, the principles are well-established. Chiral auxiliaries or catalysts containing pyrrolidine scaffolds are known to direct the trajectory of migrating aryl groups in radical or metal-catalyzed rearrangements, effectively transferring the stereochemical information from the catalyst or auxiliary to the newly formed stereocenter.

Stereoselective Synthesis of Protected Pyrrolidines and α-Alkyl-α,β-Dihydroxy Esters

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.com Consequently, methods for the stereoselective synthesis of substituted and protected pyrrolidines are of significant interest. These syntheses can be broadly categorized into two approaches: the functionalization of an existing, optically pure pyrrolidine core (like proline) or the cyclization of an acyclic precursor to form the pyrrolidine ring stereoselectively. mdpi.com

Protected Pyrrolidines:

The synthesis of protected pyrrolidines often relies on the modification of readily available chiral starting materials such as proline or 4-hydroxyproline. mdpi.com However, another powerful strategy involves the stereoselective reduction of highly substituted pyrrole (B145914) systems. Through heterogeneous catalytic hydrogenation, functionalized pyrrolidines with up to four new stereocenters can be generated with excellent diastereoselectivity. nih.gov The reaction is believed to proceed in a stepwise manner where the initial reduction of one double bond creates a stereocenter that directs the subsequent hydrogenation of the remaining ring system from the less hindered face. nih.gov

Furthermore, chiral separation techniques are crucial for obtaining enantiomerically pure protected pyrrolidines. For example, an efficient method was developed to separate the (2S,4S) and (2S,4R) diastereomers of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, a key intermediate for an anti-HCV drug. rsc.org This process relies on the selective crystallization of the desired (2S,4S) isomer as a stable monohydrate, driven by the formation of specific hydrogen bonds with water, thereby avoiding more complex separation methods. rsc.org This highlights how subtle structural features, like the methoxymethyl group, can be exploited to achieve efficient purification on an industrial scale.

α-Alkyl-α,β-Dihydroxy Esters:

The synthesis of α-alkyl-α,β-dihydroxy esters, which are valuable chiral building blocks, often involves stereoselective aldol-type reactions or dihydroxylation of α,β-unsaturated esters. While direct catalysis by 2-(methoxymethyl)-2-methylpyrrolidine is not explicitly detailed, chiral pyrrolidine-based organocatalysts are central to analogous transformations. For instance, custom-made chiral anthranilic pyrrolidine catalysts have been developed for the highly enantio- and diastereoselective Michael reaction of carbonyl compounds with nitroalkenes, a reaction that generates precursors to dihydroxy compounds. rsc.org The stereoselectivity in these reactions is governed by the catalyst's structure, which can create a well-defined chiral environment through a combination of steric hindrance and hydrogen bonding. rsc.org

The table below shows the results for the enantioselective Michael addition of cyclohexanone (B45756) to nitrostyrene (B7858105) using different chiral pyrrolidine-based catalysts, illustrating the catalyst's role in defining the stereochemical outcome.

Table 2: Enantioselective Michael Addition Catalyzed by Chiral Pyrrolidine Derivatives rsc.org Reaction of cyclohexanone and trans-β-nitrostyrene in the presence of a catalyst.

| Catalyst Moiety | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

|---|---|---|---|---|

| (S)-Pyrrolidine-2-carboxylic acid | CHCl₃ | 94 | 91/9 | 90 |

| (S)-N-Methylpyrrolidine-2-carboxylic acid | CHCl₃ | 90 | 89/11 | 85 |

| (S)-Proline | DMSO | 99 | 90/10 | 97 |

| Custom Anthranilic Pyrrolidine | Toluene | 95 | 95/5 | 98 |

Role as Precursors in Fine Chemical Synthesis

One of the most prominent applications is in the synthesis of antiviral agents. For example, a derivative, (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, is a critical intermediate in the manufacture of Velpatasvir, a potent drug used for the treatment of Hepatitis C Virus (HCV). rsc.org The precise stereochemistry and the methoxymethyl group at the C4 position are essential for the drug's efficacy.

The compound also serves as a versatile building block in medicinal chemistry for creating libraries of novel compounds for drug discovery programs. For instance, 2-(methoxymethyl)pyrrolidine can be reacted with other molecules, such as 6-fluoropyridin-2-amine, under microwave irradiation to synthesize more complex heterocyclic structures. The resulting 6-(2-(methoxymethyl)pyrrolidin-1-yl)pyridin-2-amine (B8359709) is a scaffold that can be further modified in the development of new therapeutic agents.

The table below details a specific synthetic transformation using 2-(methoxymethyl)pyrrolidine as a precursor.

Table 3: Synthesis of a Pyridine Derivative using 2-(Methoxymethyl)pyrrolidine Data sourced from patent literature describing the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 6-Fluoropyridin-2-amine | 2-(Methoxymethyl)pyrrolidine | Water, 205°C, 0.5h, Microwave | 6-(2-(Methoxymethyl)pyrrolidin-1-yl)pyridin-2-amine | 74 |

The incorporation of the 2-(methoxymethyl)pyrrolidine moiety can influence the pharmacological properties of a molecule, including its binding affinity to biological targets, solubility, and metabolic stability. Its role as a chiral precursor is therefore indispensable for the efficient and stereocontrolled synthesis of advanced fine chemicals and active pharmaceutical ingredients.

Future Perspectives and Emerging Research Areas

Design of Novel Chiral Pyrrolidine-Based Ligands and Catalysts

The design and synthesis of novel chiral ligands and organocatalysts based on the pyrrolidine (B122466) framework is a cornerstone of modern asymmetric catalysis. nih.govnih.gov The substitution pattern at the C2 position of the pyrrolidine ring is crucial for inducing stereoselectivity in chemical reactions. acs.org For a compound like 2-(methoxymethyl)-2-methylpyrrolidine, the two different substituents at the C2 position create a chiral center, making it a valuable building block for asymmetric synthesis.

The development of novel catalysts often involves modifying the basic pyrrolidine structure to enhance catalytic activity and selectivity. organic-chemistry.org For instance, the introduction of bulky groups can create a specific chiral environment around the catalytic site, leading to higher enantioselectivity. nih.gov In the case of 2-(methoxymethyl)-2-methylpyrrolidine, the methoxymethyl and methyl groups offer a unique steric and electronic profile that can be exploited in catalyst design.

Future research in this area will likely focus on:

Bifunctional Catalysts: Incorporating additional functional groups onto the pyrrolidine ring that can participate in catalysis through non-covalent interactions, such as hydrogen bonding. This can lead to more efficient and selective catalysts.

C2-Symmetric Ligands: The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines has been a highly successful strategy in asymmetric catalysis. nih.govrsc.org While 2-(methoxymethyl)-2-methylpyrrolidine is not C2-symmetric, it can serve as a precursor for the synthesis of more complex ligands that incorporate this design principle.

Diverse Applications: Exploring the use of ligands derived from 2-(methoxymethyl)-2-methylpyrrolidine in a wider range of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and C-H functionalization.

The following table provides examples of how modifications to the pyrrolidine scaffold can influence the outcome of asymmetric reactions, suggesting potential avenues for catalysts based on 2-(methoxymethyl)-2-methylpyrrolidine.

| Catalyst/Ligand Structure | Reaction Type | Product Enantiomeric Excess (ee) | Reference |

| (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | Diethylzinc addition to aryl aldehydes | 70-96% | rsc.org |

| Proline-derived tetrazole | Mannich reaction | High | organic-chemistry.org |

| Proline-derived acylsulfonamide | Nitro-Michael reaction | High | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The integration of chiral organocatalysts, including pyrrolidine derivatives, into these systems is a rapidly growing field of research.

The immobilization of pyrrolidine-based catalysts on solid supports, such as polymers, is a key strategy for their application in flow reactors. acs.org This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for the economic viability of large-scale processes. Research into polymer-supported cis-disubstituted pyrrolidine catalysts has shown that not only the catalyst structure but also the polymer backbone can contribute to high diastereoselectivity and enantioselectivity. acs.org

Future research in this domain will likely involve:

Development of Robust Immobilization Techniques: Designing new methods to attach pyrrolidine catalysts like 2-(methoxymethyl)-2-methylpyrrolidine to solid supports without compromising their catalytic activity.

Multi-step Flow Synthesis: Integrating reactors containing immobilized pyrrolidine catalysts into multi-step continuous flow processes for the synthesis of complex molecules. rsc.org

Automated Optimization: Utilizing automated systems to rapidly screen different reaction conditions (temperature, flow rate, solvent) to optimize the performance of pyrrolidine-based catalysts in flow.

Computational-Aided Discovery of New Pyrrolidine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of catalysts. researchgate.net For pyrrolidine-based organocatalysts, computational studies can provide insights into the transition states of reactions, helping to explain the origin of stereoselectivity. wikipedia.org

By modeling the interactions between a catalyst derived from 2-(methoxymethyl)-2-methylpyrrolidine and the reactants, researchers can:

Predict Catalyst Performance: Estimate the potential enantioselectivity and reactivity of new catalyst designs before they are synthesized in the lab, saving time and resources.

Elucidate Reaction Mechanisms: Understand the subtle electronic and steric effects that govern the catalytic cycle, leading to the rational design of improved catalysts.

Explore New Reaction Pathways: Identify novel transformations that could be catalyzed by pyrrolidine derivatives.

A study on the secondary-sphere modification of proline catalysis demonstrated through NMR and HR-MS studies, supported by computational insights, how the catalyst structure and the role of water can be elucidated to understand and improve reaction selectivity. nih.gov This approach could be applied to understand the catalytic potential of 2-(methoxymethyl)-2-methylpyrrolidine derivatives.

Exploration of Bio-Inspired Catalytic Systems Based on Pyrrolidine Motifs

Nature provides a vast inspiration for the design of new catalysts. Enzymes, nature's catalysts, often utilize amino acids like proline within their active sites to perform highly selective transformations. nih.gov The pyrrolidine ring of proline is a key structural motif that is mimicked in many synthetic organocatalysts. wikipedia.org

The development of bio-inspired catalytic systems based on pyrrolidine motifs is a promising area of research. This involves:

Mimicking Enzyme Pockets: Designing catalysts that create a microenvironment around the reacting molecules, similar to the active site of an enzyme, to enhance selectivity.

Harnessing Non-covalent Interactions: Utilizing weak interactions, such as hydrogen bonding and van der Waals forces, to control the orientation of substrates and achieve high levels of stereocontrol.

Developing Artificial Enzymes: The creation of enzymes for complex multi-step transformations not observed in nature is an emerging field, where installing non-canonical amino acids or modified natural ones can lead to novel catalytic functions. youtube.com

The structure of 2-(methoxymethyl)-2-methylpyrrolidine, with its potential for forming hydrogen bonds through the methoxymethyl group, makes it an interesting candidate for the development of bio-inspired catalysts. Research in this area could lead to highly efficient and selective catalysts that operate under mild, environmentally friendly conditions.

Q & A

Q. How should researchers align stability studies with ICH guidelines for pharmaceutical applications?

- Methodological Answer :

- ICH Q1A(R2) Compliance : Conduct long-term (25°C/60% RH), accelerated (40°C/75% RH), and photostability studies. Monitor impurities via validated HPLC methods .

- Degradation Kinetics : Apply Arrhenius equation to extrapolate shelf-life from accelerated data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.